molecular formula C7H11ClN2O2S B6601525 1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride CAS No. 1824141-08-3

1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride

Cat. No. B6601525
CAS RN: 1824141-08-3
M. Wt: 222.69 g/mol
InChI Key: IKWUEVJYEZQKEC-UHFFFAOYSA-N
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Description

1-Methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (MISCl) is a versatile chemical reagent that has been used in a variety of applications in the fields of organic synthesis, medicinal chemistry and biochemistry. It is a member of the sulfonyl chloride family, which is a class of compounds that are commonly used as intermediates in organic synthesis. MISCl is a highly reactive compound and is used in a variety of chemical reactions, including nucleophilic substitution, condensation, and hydrolysis reactions.

Scientific Research Applications

1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride has been widely used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. It is used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of peptides and proteins, as well as in the synthesis of peptidomimetics. In addition, this compound has been used in the preparation of catalysts and catalytic systems, as well as in the synthesis of heterocycles.

Mechanism of Action

1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride is a highly reactive compound and is used in a variety of chemical reactions, including nucleophilic substitution, condensation, and hydrolysis reactions. In nucleophilic substitution reactions, this compound acts as a leaving group and is replaced by a nucleophile. In condensation reactions, this compound acts as a nucleophile and reacts with an electrophile to form a covalent bond. In hydrolysis reactions, this compound reacts with water to form an ionic bond.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. It has been used to study the structure and function of enzymes, as well as to study the interactions between proteins and other molecules. In addition, this compound has been used to study the effects of drugs on the body, as well as to study the effects of environmental toxins on the body.

Advantages and Limitations for Lab Experiments

1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride has a number of advantages for use in laboratory experiments. It is highly reactive, which makes it useful for a variety of chemical reactions. It is also relatively inexpensive, making it an attractive reagent for organic synthesis. However, this compound is a highly toxic compound and should be handled with care. In addition, it is not soluble in water, which can limit its use in some laboratory experiments.

Future Directions

The use of 1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride in laboratory experiments is likely to continue to grow, as it has a number of advantages for use in organic synthesis, medicinal chemistry, and biochemistry. In addition, this compound can be used in the synthesis of peptides and proteins, as well as in the synthesis of peptidomimetics. Furthermore, this compound can be used to study the effects of drugs and environmental toxins on the body. Finally, this compound can be used to study the structure and function of enzymes, as well as to study the interactions between proteins and other molecules.

Synthesis Methods

1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride is synthesized via a two-step process. In the first step, a solution of 1-methyl-2-imidazole-5-sulfonyl chloride (this compound) in dry acetonitrile is reacted with propan-2-yl bromide in the presence of a base such as potassium carbonate. This reaction yields the desired product, this compound, along with a small amount of by-product. In the second step, the by-product is removed by distillation.

properties

IUPAC Name

3-methyl-2-propan-2-ylimidazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2S/c1-5(2)7-9-4-6(10(7)3)13(8,11)12/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWUEVJYEZQKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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